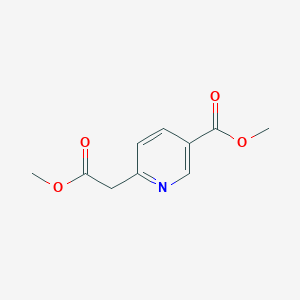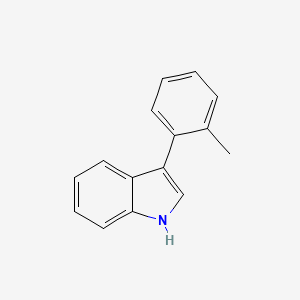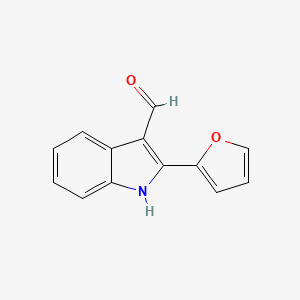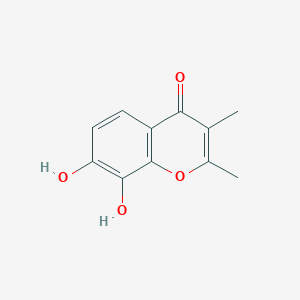![molecular formula C10H14N4O B11893999 (1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[3.3]heptan-1-yl)methanone](/img/structure/B11893999.png)
(1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[3.3]heptan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[33]heptan-1-yl)methanone is a complex organic compound that features a pyrazole ring and a spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[3.3]heptan-1-yl)methanone typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 1-methyl-4-bromopyrazole with triisopropyl borate to form 1-methyl-1H-pyrazol-4-boronic acid . This intermediate can then be coupled with a spirocyclic amine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[3.3]heptan-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the pyrazole ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[3.3]heptan-1-yl)methanone is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the interactions of pyrazole-containing molecules with biological targets. It may also serve as a lead compound for the development of new drugs.
Medicine
In medicine, (1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[3Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases .
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its spirocyclic structure may impart desirable characteristics such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of (1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[3.3]heptan-1-yl)methanone involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The spirocyclic structure may also play a role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H-pyrazole: A simpler compound with a similar pyrazole ring structure.
1-Methyl-1H-pyrazol-4-yl)methanamine: Another related compound with an amine group attached to the pyrazole ring.
1-Methyl-1H-pyrazol-4-boronic acid pinacol ester: A boronic acid derivative of the pyrazole ring.
Uniqueness
(1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[3.3]heptan-1-yl)methanone is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C10H14N4O |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
1,6-diazaspiro[3.3]heptan-1-yl-(1-methylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C10H14N4O/c1-13-5-8(4-12-13)9(15)14-3-2-10(14)6-11-7-10/h4-5,11H,2-3,6-7H2,1H3 |
Clave InChI |
XQSWLIGEBXBQLZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C(=O)N2CCC23CNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride](/img/structure/B11893916.png)



![2-Butyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11893937.png)




![(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11893955.png)




